REACTION_CXSMILES
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[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][N:7]=1>C(O)C.[Pd]>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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O1C(OCC1)C1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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3 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion of reaction (6 h)
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Duration
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6 h
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered through Celite™
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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O1C(OCC1)C1=NC=CC=C1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |